molecular formula C15H18FNO3S B2763513 2-(2-Fluorophenoxy)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethanone CAS No. 1351598-38-3

2-(2-Fluorophenoxy)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethanone

Cat. No.: B2763513
CAS No.: 1351598-38-3
M. Wt: 311.37
InChI Key: YVYCFNSSXCJBBU-UHFFFAOYSA-N
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Description

2-(2-Fluorophenoxy)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethanone is a synthetic organic compound. Its structure includes a fluorophenoxy group, a spirocyclic system containing oxygen, sulfur, and nitrogen atoms, and an ethanone moiety. Compounds with such complex structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorophenoxy)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethanone likely involves multiple steps, including:

    Formation of the Fluorophenoxy Group: This can be achieved by reacting a fluorophenol with an appropriate halogenated precursor under basic conditions.

    Construction of the Spirocyclic System: This step might involve cyclization reactions where the oxygen, sulfur, and nitrogen atoms are introduced through various reagents and catalysts.

    Attachment of the Ethanone Moiety: This could be done through acylation reactions, where an ethanone group is introduced to the spirocyclic system.

Industrial Production Methods

Industrial production would scale up these reactions, optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the sulfur or nitrogen atoms in the spirocyclic system.

    Reduction: Reduction reactions could target the ketone group, converting it to an alcohol.

    Substitution: The fluorophenoxy group could participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in catalytic reactions due to its unique structure.

    Materials Science:

Biology and Medicine

    Pharmacology: The compound might be investigated for its potential as a drug candidate, particularly in targeting specific enzymes or receptors.

    Biochemistry: Could be used as a probe to study biochemical pathways involving sulfur, oxygen, and nitrogen atoms.

Industry

    Agriculture: Potential use as a pesticide or herbicide due to its unique chemical properties.

    Polymer Science: Could be used in the synthesis of new polymers with specific characteristics.

Mechanism of Action

The mechanism of action would depend on the specific application. For instance, in a pharmacological context, the compound might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic system could provide a unique binding mode, enhancing specificity and potency.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Fluorophenoxy)ethanone: Lacks the spirocyclic system, making it less complex.

    1-(1-Oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethanone: Lacks the fluorophenoxy group, potentially altering its chemical properties.

Uniqueness

2-(2-Fluorophenoxy)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethanone is unique due to the combination of a fluorophenoxy group and a spirocyclic system containing oxygen, sulfur, and nitrogen atoms. This combination could confer unique chemical reactivity and biological activity, making it a compound of significant interest in various fields of research.

Properties

IUPAC Name

2-(2-fluorophenoxy)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FNO3S/c16-12-3-1-2-4-13(12)19-11-14(18)17-7-5-15(6-8-17)20-9-10-21-15/h1-4H,5-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVYCFNSSXCJBBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCS2)C(=O)COC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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